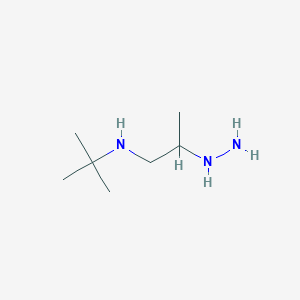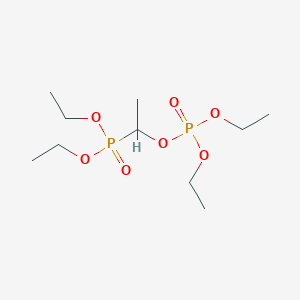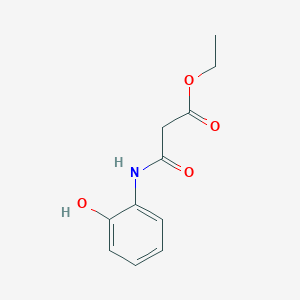
2-Hydroxydecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxydecan-4-one is an organic compound with the molecular formula C10H20O2 It is a beta-hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) on the second carbon and a ketone group (C=O) on the fourth carbon of a decane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydecan-4-one can be achieved through several methods. One common approach involves the aldol condensation reaction between decanal and acetone, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to obtain high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2-Hydroxydecan-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 2-decanone or decanoic acid.
Reduction: Formation of 2-hydroxydecan-4-ol.
Substitution: Formation of 2-chlorodecan-4-one or 2-bromodecan-4-one.
科学的研究の応用
2-Hydroxydecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Hydroxydecan-2-one: Similar in structure but with the hydroxyl and ketone groups swapped.
2-Hydroxybutan-4-one: A shorter chain analog with similar functional groups.
4-Hydroxy-2-pentanone: Another analog with a different chain length and position of functional groups.
Uniqueness
2-Hydroxydecan-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds also influences its physical properties, such as solubility and boiling point, making it suitable for specific applications that require these characteristics.
特性
CAS番号 |
88729-56-0 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
2-hydroxydecan-4-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9,11H,3-8H2,1-2H3 |
InChIキー |
HUMGMASIYJVTOM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


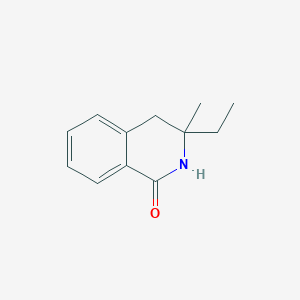

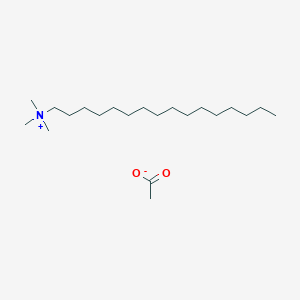
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)

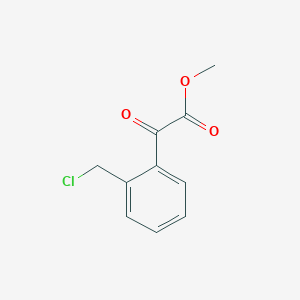
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
